molecular formula C20H14ClN3O3 B12494755 3-(4-chlorophenyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

3-(4-chlorophenyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B12494755
M. Wt: 379.8 g/mol
InChI Key: DQIBILNNBBHBNI-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-6-(4-methoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with substituents at various positions. The presence of both electron-donating and electron-withdrawing groups on the aromatic rings makes this compound an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-6-(4-methoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone or β-ketoester.

    Cyclization to Form Pyrazolopyridine: The pyrazole intermediate is then subjected to cyclization with a suitable aldehyde or ketone to form the pyrazolopyridine core.

    Introduction of Substituents: The chlorophenyl and methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-6-(4-methoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation reactions may use reagents like bromine or chlorine, while nitration reactions typically involve nitric acid and sulfuric acid.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-6-(4-methoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-6-(4-methoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
  • 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Uniqueness

3-(4-chlorophenyl)-6-(4-methoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is unique due to its fused pyrazolopyridine core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific biological activities.

Properties

Molecular Formula

C20H14ClN3O3

Molecular Weight

379.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-6-(4-methoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C20H14ClN3O3/c1-27-14-8-4-11(5-9-14)16-10-15(20(25)26)17-18(23-24-19(17)22-16)12-2-6-13(21)7-3-12/h2-10H,1H3,(H,25,26)(H,22,23,24)

InChI Key

DQIBILNNBBHBNI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=NNC(=C3C(=C2)C(=O)O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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